molecular formula C12H11NO B170209 2-Hydroxymethyl-6-phenylpyridine CAS No. 162614-73-5

2-Hydroxymethyl-6-phenylpyridine

Cat. No. B170209
M. Wt: 185.22 g/mol
InChI Key: IZRZBIMBCUEUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05576338

Procedure details

To a solution of 2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine (1.2 g) in THF (20 mL) was added Bu4NF (3.3 mL of a 1M solution in THF). After 1 h, NH4OAc buffer was added and the mixture extracted with EtOAc. The organics were dried (MgSO4), concentrated and chromatographed (silica gel; hexane/EtOAc acetate (3:2)) to provide the title compound as a solid.
Name
2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:21]=1)[Si](C(C)(C)C)(C1C=CC=CC=1)C1C=CC=CC=1.[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:1][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[N:21]=1 |f:1.2|

Inputs

Step One
Name
2-(tert-butyldiphenylsiloxy)methyl-6-phenylpyridine
Quantity
1.2 g
Type
reactant
Smiles
O([Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)CC1=NC(=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NH4OAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (silica gel; hexane/EtOAc acetate (3:2))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=NC(=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.